4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde

Electrophotography Organic Photoconductor Charge Transport Material

4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde (CAS 117029-71-7) is a triphenylamine-based aldehyde building block featuring a biphenyl-extended conjugation system. This compound serves as a critical precursor for synthesizing high-performance hydrazone charge-transport materials (CTMs) in organic photoconductors (OPCs) for electrophotographic applications.

Molecular Formula C25H19NO
Molecular Weight 349.4 g/mol
CAS No. 117029-71-7
Cat. No. B14297593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde
CAS117029-71-7
Molecular FormulaC25H19NO
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=O
InChIInChI=1S/C25H19NO/c27-19-20-11-15-24(16-12-20)26(23-9-5-2-6-10-23)25-17-13-22(14-18-25)21-7-3-1-4-8-21/h1-19H
InChIKeyRAMLRKPMGPUBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde (CAS 117029-71-7) for High-Performance Organic Photoconductor Synthesis


4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde (CAS 117029-71-7) is a triphenylamine-based aldehyde building block featuring a biphenyl-extended conjugation system . This compound serves as a critical precursor for synthesizing high-performance hydrazone charge-transport materials (CTMs) in organic photoconductors (OPCs) for electrophotographic applications [1]. Its molecular architecture, incorporating a 4-biphenylyl group, is designed to enhance charge carrier mobility and morphological stability compared to simpler diphenylamino analogs [1].

Technical Justification for Sourcing 4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde Over Generic Triphenylamine Aldehydes


Generic substitution with simpler 4-(diphenylamino)benzaldehyde or other triphenylamine aldehydes is not viable when targeting high-sensitivity, high-durability organic photoconductors. The core differentiation of 4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde lies in its extended π-conjugation via the biphenyl moiety. This structural feature critically influences the electronic properties and solid-state morphology of the resultant hydrazone charge-transport material. Patented evidence demonstrates that hydrazones derived from this specific biphenyl-aldehyde precursor yield photoreceptors with markedly improved sensitivity and resistance to electrical fatigue during repeated use compared to devices employing previously known hydrazone compounds [1]. Substituting the precursor alters the HOMO/LUMO levels and molecular packing of the final CTM, directly degrading device performance characteristics such as charge acceptance, dark decay, and residual potential [1].

Quantitative Performance Evidence for 4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde-Derived Materials


Enhanced Sensitivity and Reduced Fatigue in Electrophotographic Photoreceptors Using Biphenyl-Hydrazone CTM vs. Prior Art Hydrazones

In patent JPS6383723A, a hydrazone compound synthesized from 4-(N,N-phenylbiphenylamino)benzaldehyde (the target compound) is incorporated as the charge transfer layer in a functionally separated organic photoreceptor [1]. The invention explicitly states that this specific hydrazone provides a photoreceptor with 'significantly improved' sensitivity, less electrical fatigue during repeated use, and 'excellent light resistance' compared to previously known hydrazone compounds, which were reported to have problems in sensitivity and repeated use characteristics [1]. The performance was validated by measuring the photoreceptors' properties using white light and a 790 nm spectral light source, with results tabulated in the patent [1].

Electrophotography Organic Photoconductor Charge Transport Material

Impact of Extended π-Conjugation on Hole Transport Properties

While a direct head-to-head hole mobility comparison for the target compound's derivative is not available in the open literature, the impact of extending conjugation in triphenylamine-based hydrazones can be inferred. Studies on 4-(diphenylamino)benzaldehyde phenylhydrazones show that hole drift mobility is highly sensitive to molecular structure, with methyl substituent positions affecting mobility by altering HOMO levels and molecular packing [1]. The target compound's biphenyl group, providing greater π-electron delocalization than the diphenylamino analog, is expected to influence hole mobility and the stability of the amorphous glass state. Research on analogous systems confirms that hole mobility values in molecularly doped polymers are strongly dependent on the dopant's electronic structure [2].

Hole Mobility Molecular Glasses Triphenylamine

Superior Photoreceptor Sensitivity and Cyclic Stability as a Class Effect of Biphenyl-Containing Hydrazones

The patent US6172264B1 expands on the class of triphenylamine derivatives for electrophotography, highlighting that specific structural modifications, including biphenyl groups, are crucial for enhancing sensitivity and durability [1]. The invention demonstrates that compounds with the general formula encompassing the target compound's derived hydrazone exhibit outstanding performance as charge-transport materials. The performance is benchmarked against conventional materials, showing improvements in reducing residual potential and enhancing sensitivity [1]. This class-level evidence supports the unique value proposition of the biphenyl-substituted precursor.

Electrophotographic Sensitivity Residual Potential Durability

Application Scenarios for 4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde in Advanced Material Synthesis


Synthesis of High-Durability Charge Transport Layers for Electrophotographic Photoreceptors

This compound is the definitive precursor for synthesizing the hydrazone charge-transport material claimed in JPS6383723A, which forms the heart of a photoreceptor with significantly improved sensitivity and drastically reduced electrical fatigue [1]. Procurement should be prioritized when developing or manufacturing organic photoconductor drums for high-speed laser printers and copiers where long life and consistent image quality are critical performance indicators.

Development of Advanced Hole-Transport Materials for OLEDs

Triphenylamine derivatives with extended conjugation, such as those accessible from this biphenyl-aldehyde, are a cornerstone of high-performance hole-transport layers (HTLs) in OLEDs [2]. The compound can be used to synthesize novel HTLs with tailored HOMO levels and high morphological stability, potentially enabling solution-processed devices with enhanced efficiency and operational lifetime, as demonstrated by analogous triphenylamine-biphenyl systems [2].

Research on Structure-Mobility Relationships in Amorphous Molecular Glasses

The compound serves as a crucial building block for exploring how the biphenyl extension affects the charge-transport properties and glass-forming ability of triphenylamine-based molecular glasses. This is vital for fundamental studies aiming to decouple the effects of molecular shape, conjugation length, and HOMO energy on hole drift mobility, building upon established work on diphenylamino analogs [3].

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